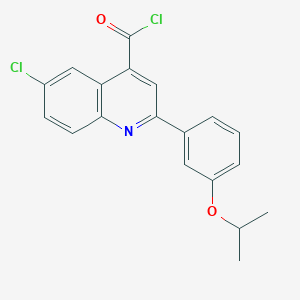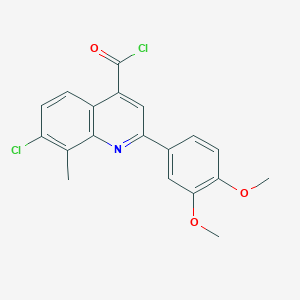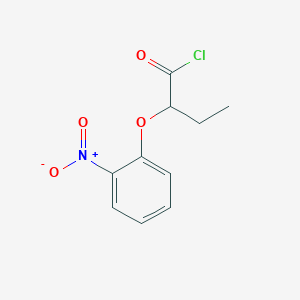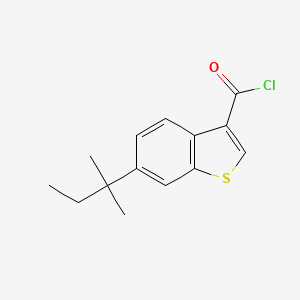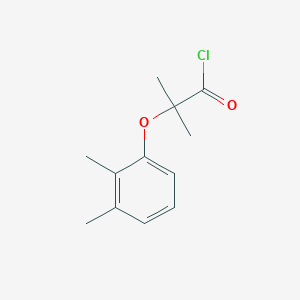
2-(2,3-Dimethylphenoxy)-2-methylpropanoyl chloride
Vue d'ensemble
Description
Applications De Recherche Scientifique
GLC Analysis in Urine
A study by Szinai et al. (1973) developed a sensitive and accurate Gas-Liquid Chromatography (GLC) method for analyzing a new anticonvulsant drug, 1-(2,6-dimethylphenoxy)-2-aminopropane, using an isomer of the target compound as an internal standard. This research demonstrated the compound's application in analytical chemistry, particularly in drug detection and quantification in biological samples like urine (Szinai et al., 1973).
Structural and Conformational Analysis
Nitek et al. (2020) reported on the crystal structures of various 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives. They explored the conformations of these compounds in different environments, providing insights into the molecular structures and behaviors of related substances (Nitek et al., 2020).
Synthesis of Precursors for Pyrolytic Fragmentation
Brown et al. (1988) focused on synthesizing precursors suitable for pyrolytic fragmentation to Pentatetraenone. Their research involved reactions of various compounds, including 2-phenylselenopropanoyl chloride, demonstrating the compound's utility in complex chemical synthesis processes (Brown et al., 1988).
Catalytic Activity in Organic Chemistry
A study by Vidal‐Ferran et al. (1998) investigated the high catalytic activity of chiral amino alcohol ligands anchored to polystyrene resins. They explored the use of various compounds, including those with dimethylphenoxy groups, in enantioselective addition reactions, highlighting the compound's role in advancing stereoselective catalysis (Vidal‐Ferran et al., 1998).
Synthesis and Characterization in Polymer Chemistry
Son (2015) focused on synthesizing and characterizing O-Methyl Acryloyl-Oxygen Ethyl Dimethyl Epoxypropyl Ammonium Chloride, an active intermediate in polymer chemistry. This study contributes to the understanding of the synthetic processes and structural characterization of complex organic compounds (Son, 2015).
Propriétés
IUPAC Name |
2-(2,3-dimethylphenoxy)-2-methylpropanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2/c1-8-6-5-7-10(9(8)2)15-12(3,4)11(13)14/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWIZSCQQZUXXIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(C)(C)C(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dimethylphenoxy)-2-methylpropanoyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








